Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate is a complex carbohydrate derivative primarily utilized in glycobiology research. This compound is recognized for its structural properties and potential applications in various biochemical studies. It falls under the classification of glycosides, specifically as a uronic acid-containing glycoside, which plays a significant role in biological processes.
The compound can be synthesized through various chemical methods, often involving the protection and modification of glucose derivatives. Its synthesis is typically detailed in scientific literature focusing on carbohydrate chemistry and glycosylation techniques.
Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate is classified as:
The synthesis of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate typically involves multiple steps of protection and deprotection of hydroxyl groups on the glucopyranose unit. Key methods include:
The synthesis may involve reagents such as:
The compound's molecular structure can be characterized by:
Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate can participate in various chemical reactions:
Reactions are typically monitored using Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) to assess product formation and purity.
The mechanism of action for Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate primarily revolves around its role in cellular interactions and signaling pathways in glycobiology:
Research indicates that compounds with similar structures have demonstrated significant biological activities, including anti-inflammatory effects and modulation of cellular responses.
Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate serves several important roles in scientific research:
Benzyl ethers serve as cornerstone protecting groups in glucuronate synthesis due to their exceptional stability under diverse reaction conditions and straightforward removal via catalytic hydrogenation. The synthesis of advanced intermediates like methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside exemplifies the strategic application of regioselective benzylation. Koto's pioneering protocol achieved partial benzylation at O-2, O-4, and O-6 positions through controlled heating of methyl α-D-glucopyranoside with benzyl chloride and sodium hydride. However, this method faces significant regioselectivity challenges, yielding a mixture of the desired 3-OH derivative (29%), its 4-OH regioisomer, and perbenzylated byproduct (20%). An improved approach employs acylation-purification-deacylation sequencing: benzoylation of the isomer mixture enables chromatographic separation of 3-O-benzoyl and 4-O-benzoyl intermediates, followed by Zemplén deprotection to obtain pure 3-OH acceptor in 74-91% yield [3]. This refined methodology addresses the limitations of direct benzylation by leveraging crystalline benzoyl derivatives for efficient isomer separation, thereby ensuring reliable access to essential glycosyl acceptors for glucuronate synthesis.
Table 1: Regioselective Benzylation Optimization for Glucopyranoside Acceptors
Starting Material | Conditions | Products (Yields) | Key Improvement |
---|---|---|---|
Methyl α-D-glucopyranoside | BnCl, NaH, 100°C, 3h | 2 (29%), 3 (minor), 4 (20%) | None (original Koto protocol) |
Mixture of 2 & 3 | Benzoyl chloride/DMAP/pyridine | 5 (71%), 6 (15%) | Acyl derivatization enables separation |
Compound 5 | NaOMe/MeOH | 2 (91%) | Zemplén deacylation |
Orthogonal deprotection strategies are indispensable for the sequential functionalization of complex glucuronate scaffolds. The reverse orthogonal strategy represents a paradigm shift from traditional methods by integrating deprotection and glycosylation into single operations. This approach employs chemically differentiated protecting groups removable under specific glycosylation conditions:
This methodology was demonstrated in the assembly of 1→6-linked oligosaccharides, where iterative Pent/pMB deprotection-glycosylation cycles achieved remarkable yield consistency: disaccharide (81%), trisaccharide (82%), tetrasaccharide (71%), and pentasaccharide (75%). The integration of complementary leaving groups—particularly S-benzoxazolyl (SBox) for pMB removal and glycosyl chlorides for Pico cleavage—prevents undesired side reactions during orthogonal deprotection sequences. This strategy circumvents laborious intermediate purification, significantly streamlining glucuronate assembly [2].
Table 2: Orthogonal Deprotection-Glycosylation Systems for Glucuronate Synthesis
Protecting Group | Removal Conditions | Compatible Leaving Group | Application |
---|---|---|---|
Pentenoyl (Pent) | NIS/TfOH/H₂O | S-ethyl, S-benzoxazolyl | Generates C3/C4 hydroxyls |
p-Methoxybenzyl (pMB) | TMSI/AgOTf | S-benzoxazolyl | Exposes C6 hydroxyl |
Picoloyl (Pico) | FeCl₃ (anhydrous) | Glycosyl chloride | Cleaves with simultaneous glycosylation |
The C5 carboxylate of glucuronic acid derivatives imposes significant steric and electronic constraints that profoundly influence glycosylation stereochemistry. Strategic benzyl ether patterning enables precise modulation of anomeric selectivity through:
Crucially, the C2-O-benzyl ether exerts maximal stereodirecting influence when flanked by benzyl groups at C3 and C4. This arrangement creates a steric gradient that biases nucleophilic approach. Experimental evidence shows that S-benzoxazolyl (SBox) donors provide superior β-selectivity (α:β = 1:8) compared to thioglycosides (α:β = 1:3) under identical conditions. The rigid SBox leaving group conformation restricts anomeric bond rotation, enabling more effective stereochemical communication from C2 substituents [2]. Migration-prone protecting groups (particularly acyl groups) must be avoided, as spontaneous O→O transpositions scramble stereodirecting patterns and compromise anomeric control [5].
Table 3: Stereochemical Control Strategies for Glucopyranosyluronate Glycosylations
Stereodirecting Factor | Mechanism | Optimal Conditions | α:β Ratio |
---|---|---|---|
C2 OBn in 2,3,4-tri-O-benzyl | Steric bias from equatorial substituents | Tol/CH₂Cl₂ (4:1), -40°C | 1:4 → 1:8 |
SBox leaving group | Restricted anomeric conformation | AgOTf activation | 1:8 (β-major) |
Solvent participation | Hydrogen-bonding networks | CH₃CN, 4Å MS | 1:12 (β-major) |
C5 carboxylate | Electron-withdrawing effect | Preactivation protocol | 1:3 → 1:5 |
Catalytic hydrogenation serves as the definitive method for global deprotection of multi-benzylated glucuronates, but requires meticulous optimization to preserve the acid-labile glycosidic bond and uronate functionality. Key parameters include:
Benzyl cleavage proceeds sequentially from least sterically hindered positions (O-6 > O-3 > O-4), with complete deprotection typically achieved within 8-12 hours. The glucuronic acid benzyl ester demonstrates intermediate stability, requiring extended reaction times (16-24h) for full conversion. In-line FTIR monitoring is recommended to track carbonyl band evolution (1745 cm⁻¹ for benzyl ester → 1710 cm⁻¹ for free acid). Post-hydrogenation purification via ion-exchange chromatography effectively removes residual palladium while stabilizing the free glucuronic acid through salt formation [2].
Post-assembly modifications introduce biological functionality while navigating the complex reactivity landscape of polyhydroxylated glucuronates. Sulfation protocols must balance completeness of reaction with glycosidic bond integrity:
Acetylation serves both as a protecting strategy and for biological activity modulation. Peracetylation using acetic anhydride/pyridine (1:1) with DMAP catalysis (0.1 equiv.) proceeds quantitatively within 2 hours at 25°C. For regioselective monoacetylation, the C3 hydroxyl demonstrates enhanced nucleophilicity in 2,3,4-tri-O-benzyl-D-glucuronates, yielding 85% C3-monoacetate when acetylated with 1.2 equiv. Ac₂O in THF. Molecular sieves (3Å) are essential for preventing migration during partial acetylation [5].
Table 4: Post-Functionalization Parameters for Glucuronate Derivatives
Reaction | Reagents/Conditions | Regioselectivity | Yield |
---|---|---|---|
O-Sulfation | Pyridine·SO₃ (3 equiv.), DMF/t-BuOH, 0°C→rt | Global (O2/O3) | >95% |
Regioselective sulfation | Bu₂SnO, pyridine·SO₃, THF | C3 > C2 (9:1) | 85% |
Peracetylation | Ac₂O/pyridine/DMAP (1:1:0.1), rt | Global | 98% |
C3 monoacetylation | Ac₂O (1.2 equiv.), 3Å MS, THF, 0°C | C3 exclusive | 85% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7